molecular formula C8H12N2O B13836008 N-(1,5-dimethylpyrrol-3-yl)acetamide

N-(1,5-dimethylpyrrol-3-yl)acetamide

Cat. No.: B13836008
M. Wt: 152.19 g/mol
InChI Key: SIFKLVGNNZUICK-UHFFFAOYSA-N
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Description

N-(1,5-dimethylpyrrol-3-yl)acetamide: is an organic compound with the molecular formula C8H12N2O It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,5-dimethylpyrrol-3-yl)acetamide typically involves the acylation of 1,5-dimethylpyrrole. One common method is the reaction of 1,5-dimethylpyrrole with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate more robust purification techniques such as column chromatography and distillation.

Chemical Reactions Analysis

Types of Reactions: N-(1,5-dimethylpyrrol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(1,5-dimethylpyrrol-3-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,5-dimethylpyrrol-3-yl)acetamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Molecular docking studies have shown that the compound can interact with enzymes such as dihydrofolate reductase and enoyl ACP reductase, which are involved in essential metabolic pathways .

Comparison with Similar Compounds

  • N-(1,5-dimethylpyrrol-1-yl)acetamide
  • N-(2,5-dimethylpyrrol-3-yl)acetamide
  • N-(3,5-dimethylpyrrol-1-yl)acetamide

Comparison: N-(1,5-dimethylpyrrol-3-yl)acetamide is unique due to its specific substitution pattern on the pyrrole ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable candidate for specific applications in medicinal chemistry .

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

N-(1,5-dimethylpyrrol-3-yl)acetamide

InChI

InChI=1S/C8H12N2O/c1-6-4-8(5-10(6)3)9-7(2)11/h4-5H,1-3H3,(H,9,11)

InChI Key

SIFKLVGNNZUICK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN1C)NC(=O)C

Origin of Product

United States

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